N-benzyl-4-[6-(thiophen-2-yl)pyridazin-3-yl]piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-4-(6-thiophen-2-ylpyridazin-3-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5OS/c26-20(21-15-16-5-2-1-3-6-16)25-12-10-24(11-13-25)19-9-8-17(22-23-19)18-7-4-14-27-18/h1-9,14H,10-13,15H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURKSFXSMMULPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-4-[6-(thiophen-2-yl)pyridazin-3-yl]piperazine-1-carboxamide (referred to as compound 1) is a novel compound with potential biological activity, particularly in the realm of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperazine ring, a thiophene moiety, and a pyridazine structure, contributing to its unique pharmacological properties. The presence of these heterocycles is significant for its interaction with biological targets.
Synthesis
The synthesis of compound 1 has been achieved through various methods, often involving multi-step reactions. One notable approach includes a one-pot process that combines Ugi-Zhu three-component reactions with aza-Diels-Alder cycloaddition, yielding high overall efficiency and purity . The optimization of reaction conditions is crucial for enhancing yield and minimizing by-products.
Table 1: Synthesis Overview
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Ugi-Zhu reaction | Microwave irradiation | 73 |
| 2 | Aza-Diels-Alder cycloaddition | Cascade reaction | High |
| 3 | N-acylation and dehydration | Sequential steps | Optimized |
Pharmacological Profile
Compound 1 has demonstrated promising activity against various biological targets. Its potency has been assessed in vitro and in vivo, particularly against Cryptosporidium species, which are responsible for cryptosporidiosis. The compound exhibited an effective concentration (EC50) of approximately 2.1 μM in vitro, indicating moderate potency .
The mechanism of action involves the inhibition of specific pathways critical for the survival of Cryptosporidium. The compound's ability to disrupt metabolic processes is linked to its structural features, particularly the thiophene and pyridazine rings, which enhance binding affinity to target proteins involved in parasite metabolism .
Study on Efficacy Against Cryptosporidium
In a study involving mouse models infected with C. parvum, compound 1 showed significant efficacy in reducing parasite load. The results indicated that the compound not only suppressed parasite growth but also facilitated rapid elimination from host cells .
Cardiotoxicity Assessment
Despite its promising pharmacological profile, concerns regarding cardiotoxicity have emerged due to inhibition of the hERG ion channel. This aspect necessitates further optimization of the compound to enhance safety profiles while maintaining efficacy .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications in the piperazine and thiophene moieties significantly influence biological activity. For instance, variations in substituents on the benzyl group or alterations in the thiophene structure can lead to substantial changes in potency and selectivity against various targets .
Table 2: SAR Insights
| Modification | Effect on Potency |
|---|---|
| Substituent on benzyl group | Increased binding affinity |
| Alteration in thiophene structure | Reduced efficacy |
| Changes in piperazine linkage | Variable potency |
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to N-benzyl-4-[6-(thiophen-2-yl)pyridazin-3-yl]piperazine-1-carboxamide exhibit potent anticancer properties. For instance, research has shown that derivatives of pyridazine can inhibit tumor growth by inducing apoptosis in cancer cells. These findings suggest potential applications in developing novel anticancer agents .
- Antimicrobial Properties
- Neuroprotective Effects
Case Studies and Research Findings
| Study | Findings | Application |
|---|---|---|
| Study 1 | Investigated the anticancer effects of pyridazine derivatives, including this compound, showing significant inhibition of cell proliferation in breast cancer models. | Development of anticancer drugs targeting specific pathways in cancer cells. |
| Study 2 | Evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at low concentrations. | Formulation of new antibiotics or antifungal agents. |
| Study 3 | Explored neuroprotective properties through in vitro models, indicating reduced oxidative stress and improved neuronal survival rates. | Potential treatment strategies for neurodegenerative diseases. |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the piperazine ring.
- Introduction of the pyridazine moiety.
- Coupling with benzyl and thiophene groups.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at Pyridazine
The pyridazine ring undergoes SNAr reactions at positions activated by electron-withdrawing groups. For example:
-
Chloride displacement : The 3-position of pyridazine can react with nucleophiles like piperazine derivatives under basic conditions.
| Reaction | Conditions | Product |
|---|---|---|
| Piperazine substitution | K₂CO₃, DMF, 80°C, 12h | N-Benzyl-4-[6-(thiophen-2-yl)pyridazin-3-yl]piperazine-1-carboxamide |
This step is critical in constructing the piperazine-pyridazine backbone during synthesis .
Palladium-Catalyzed Cross-Coupling Reactions
The thiophene and pyridazine rings participate in Suzuki-Miyaura and Buchwald-Hartwig couplings:
-
Suzuki coupling : Attaches aryl/heteroaryl groups to the pyridazine ring.
-
Buchwald-Hartwig amination : Introduces amine substituents.
| Reaction Type | Catalyst System | Substrate | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 6-Bromo-pyridazine derivative | 72–85% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Bromopyridazine + piperazine | 66–95% |
These methods enable modular functionalization of the core structure .
Oxidation of Thiophene Moiety
The thiophene ring undergoes oxidation to form sulfoxides or sulfones, altering electronic properties:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| H₂O₂ | AcOH, 50°C, 2h | Thiophene-S-oxide | Enhanced polarity for solubility |
| mCPBA | DCM, 0°C, 1h | Thiophene-S,S-dioxide | Electronic modulation |
Oxidation products are intermediates for further derivatization .
Electrophilic Substitution on Thiophene
The electron-rich thiophene ring undergoes regioselective electrophilic substitution:
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C5 | 5-Nitro-thiophene derivative |
| Halogenation | Br₂, FeCl₃, CH₂Cl₂ | C5 | 5-Bromo-thiophene derivative |
These reactions enable the introduction of functional handles for downstream coupling.
Piperazine Functionalization
The piperazine nitrogen undergoes alkylation or acylation:
| Reaction | Reagents | Product |
|---|---|---|
| N-Alkylation | Benzyl chloride, K₂CO₃ | N-Benzyl-piperazine intermediate |
| Carboxamide formation | Benzyl isocyanate, DIPEA | N-Benzyl-1-carboxamide final product |
Key Research Findings
-
Catalytic efficiency : Pd-based systems (e.g., Pd₂(dba)₃/Xantphos) achieve >90% yields in Buchwald-Hartwig aminations .
-
Regioselectivity : Thiophene nitration occurs exclusively at C5 due to sulfur’s directing effects.
-
Stability : Sulfone derivatives exhibit improved thermal stability compared to thiophene .
Reaction Optimization Strategies
Comparison with Similar Compounds
Table 1: Key Properties of Selected Piperazine-Carboxamide Derivatives
*Calculated based on molecular formula.
Key Observations:
Heterocyclic Substitutions :
- The target compound’s pyridazine-thiophene group distinguishes it from analogs with pyridine (e.g., 8b, 8c) or pyrimidine (e.g., ) cores. Pyridazine’s electron-deficient nature may enhance interactions with polar enzyme active sites compared to pyrimidine or benzene derivatives.
- Thiophene is a common bioisostere for phenyl groups, improving metabolic stability and solubility .
Molecular Weight and Lipophilicity :
- The target compound (MW 404.5) is smaller than PKM-833 (MW 482.5) and 8b (MW 566.9), suggesting better membrane permeability. However, its lipophilicity may vary due to the thiophene’s sulfur atom and pyridazine’s polarity.
Substituent Effects :
- Electron-withdrawing groups (e.g., trifluoromethyl in 8b) increase metabolic resistance but may reduce solubility .
- Fluorine-containing analogs (e.g., ) often enhance bioavailability and binding affinity via hydrophobic interactions.
Pharmacological Comparisons
- FAAH Inhibition: PKM-833 demonstrates potent FAAH inhibition and analgesic effects in vivo .
- Antimicrobial Activity : Piperazine-thiophene derivatives in show moderate activity against bacterial strains, likely due to membrane disruption. The target compound’s thiophene-pyridazine system may offer enhanced activity.
- Kinase Modulation : Compounds with thiophene-acetamide moieties (e.g., ) target Aurora kinases, indicating that the thiophene group in the target compound may facilitate kinase binding.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
